N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine
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Overview
Description
N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a complex heterocyclic compound that combines pyrazolo[1,5-a]pyrimidine and thieno[3,2-d]pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This is followed by further functionalization to introduce the pyrazolo[1,5-a]pyrimidine moiety .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N’,N’-dimethylethane-1,2-diamine
- Thieno[3,2-d]pyrimidin-4-ones
Uniqueness
N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is unique due to its combination of pyrazolo[1,5-a]pyrimidine and thieno[3,2-d]pyrimidine moieties, which endow it with distinct biological activities and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H15N7S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H15N7S/c1-10-6-14(23-13(20-10)2-4-19-23)21-11-7-22(8-11)16-15-12(3-5-24-15)17-9-18-16/h2-6,9,11,21H,7-8H2,1H3 |
InChI Key |
TULNIKQGAYDODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC3CN(C3)C4=NC=NC5=C4SC=C5 |
Origin of Product |
United States |
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